REACTION_CXSMILES
|
[CH2:1]([Zn]CC)C.FC(F)(F)C(O)=O.[CH:13]1([C:19]([O:21][CH3:22])=[O:20])[CH2:18][CH2:17][CH:16]=[CH:15][CH2:14]1>ClCCl>[CH:15]12[CH2:1][CH:16]1[CH2:17][CH2:18][CH:13]([C:19]([O:21][CH3:22])=[O:20])[CH2:14]2
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
|
Quantity
|
3.99 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
17.2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
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C1(CC=CCC1)C(=O)OC
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Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at the same temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The reaction mixture was further stirred at the same temperature for another 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
further stirred for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with a saturated solution of ammonium chloride (50 mL)
|
Type
|
CUSTOM
|
Details
|
separated the organic layer
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with dichloromethane (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography with ethyl acetate in hexanes (30%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C12CC(CCC2C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |